Cas no 4023-02-3 (1H-Pyrazole-1-carboxamidine hydrochloride)

1H-Pyrazole-1-carboxamidine hydrochloride is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical research. Its reactive amidine group makes it valuable for constructing heterocyclic compounds, particularly in the development of kinase inhibitors and other biologically active molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in peptide coupling reactions and as a building block for pyrazole derivatives. Its high purity and consistent performance make it a reliable choice for medicinal chemistry applications. Proper handling under controlled conditions is recommended due to its reactivity.
1H-Pyrazole-1-carboxamidine hydrochloride structure
4023-02-3 structure
Product name:1H-Pyrazole-1-carboxamidine hydrochloride
CAS No:4023-02-3
MF:C4H7ClN4
MW:146.57817864418
MDL:MFCD00210087
CID:44674
PubChem ID:24865095

1H-Pyrazole-1-carboxamidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-carboximidamide hydrochloride
    • 1H-Pyrazole-1-carboxamidine monohydrochloride
    • Praxadine
    • 1-Amidinopyrazole monohydrochloride
    • 1H-Pyrazole-1-carboxamidinehydrochloride
    • 1-AMIDINOPYRAZOLE HYDROCHLORIDE
    • 1-amidin
    • 1H-pyrazole-1-carbamidine monohydrochloride
    • 1H-pyrazole-1-carboxamidine
    • 1H-Pyrazole-carboxamidineHCl
    • 1-PyrazolecarboxaMidine Hydrochloride
    • AMIDINOPYRAZOLE HCL
    • amidinopyrazole hydrochloride
    • N-GUANYLPYRAZOLE
    • PRAXADINE HYDROCHLORIDE
    • PYRAZOLE-1-CARBOXAMIDINE
    • Pyrazole-1-carboxamidine Hydrochloride
    • Pyrazole-1-carboximidamide Hydrochloride
    • Zanamivir Intermediate 1
    • 1-Carbamimidoylpyrazole Hydrochloride
    • 1H-Pyrazole-1-carboxamidine hydrochloride
    • 1-H-Pyrazole-1-carboxamidine hydrochloride
    • CS-W017748
    • SY004651
    • CAS-4023-02-3
    • EC 429-520-1
    • Pyrazole-1-Carboxamidine HCl
    • Pyrazole-1-carboxamidine monohydrochloride
    • S9X3PXT9NC
    • DTXSID0046517
    • FT-0607912
    • 4023-02-3
    • P-8130
    • 1H-pyrazole-1-carboxamidine mono hydrochloride
    • DTXCID8026517
    • AC-7180
    • 1H-Pyrazole-1-carboximidamide (hydrochloride)
    • RBZRMBCLZMEYEH-UHFFFAOYSA-N
    • 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1)
    • 1H-pyrazole-1-carboximidamidehydrochloride
    • 1H-pyrazole-1-carboxamidine mono-hydrochloride
    • BCP06425
    • 1 -amidinopyrazole monohydrochloride
    • HY-W017032
    • Pyrazole-1-carboxamidine, hydrochloride
    • 1-H-pyrazole-1-carboxamidine.hydrochloride
    • NCGC00165996-01
    • MFCD00210087
    • 1H-pyrazole-1-carboximidamide HCl
    • AM20100072
    • Q-102536
    • 1H-PYRAZOLE-1-CARBOXAMIDINE, HCL
    • 1H-pyrazole-1-carboxamidine monohydro-chloride
    • Zanamivir impurity F, European Pharmacopoeia (EP) Reference Standard
    • CHEMBL542185
    • lh-pyrazole-1-carboxamidine hydrochloride
    • SCHEMBL52095
    • EN300-117590
    • 1H-pyrazole-1-carboximidamid, hydrochloride
    • F0001-1139
    • SB12737
    • Z1691545247
    • pyrazole-1-carboximidamide;hydrochloride
    • STR07295
    • Zanamivir impurity F
    • 1-H-pyrazole-1-carboximidamide hydrochloride
    • Tox21_112283
    • [Amino(pyrazol-1-yl)methylidene]azanium;chloride
    • AKOS005255510
    • 1H-pyrazol-1-carboxamidine hydrochloride
    • 1(H)-Pyrazole-1-carboxamidine hydrochloride
    • 1H-Pyrazole-1-carboxamidine HCl
    • A2055
    • 1H-Pyrazole-1-carboximidamide, monohydrochloride
    • NS00030742
    • 1H-Pyrazole-1-carboxamidine hydrochloride, 99%
    • BP-12531
    • 1H-Pyrazole-1-carboximidamide xhydrochloride
    • DB-019209
    • DB-191174
    • 1H-Pyrazole-1-carboximidamide, hydrochloride
    • 39111-57-4
    • MDL: MFCD00210087
    • Inchi: 1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H
    • InChI Key: RBZRMBCLZMEYEH-UHFFFAOYSA-N
    • SMILES: N=C(N1N=CC=C1)N.[H]Cl

Computed Properties

  • Exact Mass: 146.035924g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 146.035924g/mol
  • Monoisotopic Mass: 146.035924g/mol
  • Topological Polar Surface Area: 67.7Ų
  • Heavy Atom Count: 9
  • Complexity: 100
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2

Experimental Properties

  • Color/Form: Crystals or Crystalline Powder
  • Density: 2.2000
  • Melting Point: 167-170 °C (lit.)
  • Boiling Point: 891.5 ℃ at 760 mmHg. Product description security:
  • Flash Point: 493℃
  • Refractive Index: 1.724 
  • Water Partition Coefficient: dissolution
  • PSA: 67.69000
  • LogP: 1.22670
  • Solubility: Soluble

1H-Pyrazole-1-carboxamidine hydrochloride Security Information

  • Symbol: GHS05 GHS07 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H317,H318,H373,H412
  • Warning Statement: P273,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

1H-Pyrazole-1-carboxamidine hydrochloride Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrazole-1-carboxamidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A107913-10g
1H-Pyrazole-1-carboximidamide hydrochloride
4023-02-3 97%
10g
$8.0 2025-02-21
abcr
AB466324-100 g
1H-Pyrazole-1-carboxamidine hydrochloride, 95%; .
4023-02-3 95%
100g
€136.30 2023-04-21
TRC
P842500-10 g
1H-Pyrazole-1-carboxamidine Hydrochloride
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10g
65.00 2021-07-19
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JPY 10000 2023-09-15
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500g
$400 2024-06-05
Enamine
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0.05g
$19.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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1,412.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003147-5g
1H-Pyrazole-1-carboxamidine hydrochloride
4023-02-3 98%
5g
¥26 2024-05-23
Apollo Scientific
OR14754-25g
1H-Pyrazole-1-carboxamidine hydrochloride
4023-02-3
25g
£15.00 2025-02-19
Apollo Scientific
OR14754-100g
1H-Pyrazole-1-carboxamidine hydrochloride
4023-02-3
100g
£51.00 2025-02-19

1H-Pyrazole-1-carboxamidine hydrochloride Related Literature

Additional information on 1H-Pyrazole-1-carboxamidine hydrochloride

Introduction to 1H-Pyrazole-1-carboxamidine hydrochloride (CAS No. 4023-02-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1H-Pyrazole-1-carboxamidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 4023-02-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of a carboxamidine moiety at the 1-position of the pyrazole ring enhances its pharmacological profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The hydrochloride salt form of 1H-Pyrazole-1-carboxamidine hydrochloride improves its solubility in aqueous media, which is a critical factor for pharmaceutical applications, including drug formulation and bioavailability studies. This property has enabled researchers to explore its potential in various biological assays and preclinical models. Recent studies have highlighted the compound's role as a key intermediate in the development of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are implicated in the pathogenesis of chronic inflammatory diseases, making 1H-Pyrazole-1-carboxamidine hydrochloride a promising candidate for further investigation.

One of the most compelling aspects of 1H-Pyrazole-1-carboxamidine hydrochloride is its structural flexibility, which allows for modifications at multiple positions on the pyrazole ring. This adaptability has been leveraged in the synthesis of derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, recent research has demonstrated the efficacy of pyrazole-based compounds in inhibiting Janus kinases (JAKs), which are overexpressed in various autoimmune disorders. The carboxamidine group serves as a crucial pharmacophore, facilitating interactions with the ATP-binding pockets of these kinases. Such findings underscore the compound's potential as a lead molecule for developing next-generation immunomodulatory therapies.

The pharmaceutical industry has been particularly interested in 1H-Pyrazole-1-carboxamidine hydrochloride due to its role in synthesizing small-molecule inhibitors with anti-cancer properties. Pyrazole derivatives have shown promise in disrupting microtubule dynamics and inhibiting tyrosine kinases, both of which are critical for cancer cell proliferation. Preclinical studies have indicated that compounds structurally related to 1H-Pyrazole-1-carboxamidine hydrochloride exhibit significant antitumor activity by inducing apoptosis and inhibiting metastasis. These results have prompted further exploration into optimizing synthetic routes to improve yield and purity while maintaining biological activity.

In addition to its applications in oncology, 1H-Pyrazole-1-carboxamidine hydrochloride has been investigated for its antimicrobial properties. The pyrazole scaffold is known to disrupt bacterial cell membranes by interfering with essential metabolic pathways. Researchers have reported that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity makes it an attractive candidate for developing novel antibiotics to combat multidrug-resistant pathogens. The development of such agents is increasingly urgent given the growing threat of antibiotic resistance worldwide.

The synthetic chemistry of 1H-Pyrazole-1-carboxamidine hydrochloride has also seen significant advancements, with researchers developing efficient methodologies for constructing complex derivatives. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in introducing diverse functional groups onto the pyrazole ring. These techniques have enabled the rapid assembly of libraries of compounds for high-throughput screening (HTS), accelerating the discovery process in drug development. Furthermore, computational modeling has been employed to predict binding affinities and optimize molecular structures, further enhancing the efficiency of lead optimization.

The versatility of 1H-Pyrazole-1-carboxamidine hydrochloride extends beyond its use as an intermediate; it also serves as a building block for designing probes that facilitate structural biology studies. For example, fluorescently labeled derivatives have been used to visualize protein-protein interactions in living cells, providing insights into signaling pathways relevant to human diseases. Such applications highlight the compound's importance not only as a pharmacological tool but also as a research reagent that aids in understanding complex biological systems.

Future directions for research on 1H-Pyrazole-1-carboxamidine hydrochloride include exploring its potential in modulating neurological disorders. Pyrazole-based compounds have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting aberrant protein aggregation and oxidative stress. The carboxamidine group's ability to form stable hydrogen bonds with biomolecules makes it an ideal candidate for developing neuroprotective agents that can cross the blood-brain barrier efficiently.

In conclusion, 1H-Pyrazole-1-carboxamidine hydrochloride (CAS No. 4023-02-3) is a multifaceted compound with significant potential across multiple therapeutic areas. Its structural features enable diverse modifications, leading to derivatives with enhanced biological activities ranging from anti-inflammatory and anticancer effects to antimicrobial properties. Advances in synthetic methodologies and computational chemistry continue to expand its utility as both a lead compound and a research tool. As our understanding of biological mechanisms evolves, so too will the applications of this versatile scaffold, making it an indispensable asset in modern medicinal chemistry.

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